methyl 3-amino-1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 3-amino-1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl ester group, an amino group, and a difluorobenzyl substituent, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring. For instance, the reaction between hydrazine hydrate and ethyl acetoacetate can yield 3-methyl-1H-pyrazole-4-carboxylate.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. For example, the reaction of the pyrazole derivative with an appropriate amine under basic conditions can introduce the amino group at the desired position.
Attachment of the Difluorobenzyl Group: The difluorobenzyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of the pyrazole derivative with a difluorobenzyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, methyl 3-amino-1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies, receptor binding assays, and as a probe in biochemical pathways.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and polymers. Its reactivity and functional groups make it suitable for various applications in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of methyl 3-amino-1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can act as an inhibitor or modulator, altering the activity of these targets and thereby influencing biological pathways. The difluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the amino group can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate: Similar structure but lacks the fluorine atoms, which may affect its reactivity and binding properties.
Methyl 3-amino-1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate: Contains a single fluorine atom, which may result in different chemical and biological properties.
Methyl 3-amino-1-(2,4-difluorobenzyl)-1H-pyrazole-4-carboxylate: Similar to the target compound but with fluorine atoms in different positions, potentially altering its reactivity and interactions.
Uniqueness
The presence of two fluorine atoms in the 2,3-positions of the benzyl group in methyl 3-amino-1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate imparts unique electronic and steric properties. These fluorine atoms can influence the compound’s reactivity, stability, and binding interactions, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 3-amino-1-[(2,3-difluorophenyl)methyl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O2/c1-19-12(18)8-6-17(16-11(8)15)5-7-3-2-4-9(13)10(7)14/h2-4,6H,5H2,1H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQIZIQSNUQAPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1N)CC2=C(C(=CC=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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